molecular formula C9H9N3S2 B6279275 5-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine CAS No. 1019485-08-5

5-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine

Cat. No.: B6279275
CAS No.: 1019485-08-5
M. Wt: 223.3
InChI Key:
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Description

5-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine is a heterocyclic compound that features both a thiazole and a pyridine ring. This compound is known for its diverse biological activities and is used in various scientific research applications. The presence of sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine typically involves the reaction of 4-methyl-2-thiazolylamine with 2-chloropyridine-5-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives of the original compound .

Scientific Research Applications

5-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. This results in cytotoxic effects and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine is unique due to its combination of a thiazole and pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .

Properties

CAS No.

1019485-08-5

Molecular Formula

C9H9N3S2

Molecular Weight

223.3

Purity

95

Origin of Product

United States

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